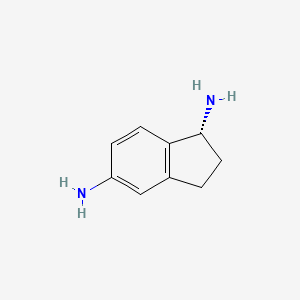

(R)-Indan-1,5-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-Indan-1,5-diamine is an organic compound with the molecular formula C9H12N2 It is a chiral diamine derived from indane, a bicyclic hydrocarbon The compound is characterized by the presence of two amino groups attached to the first and fifth positions of the indane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-Indan-1,5-diamine typically involves the reduction of corresponding nitro compounds or the amination of halogenated indane derivatives. One common method is the catalytic hydrogenation of 1,5-dinitroindane using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent such as ethanol or methanol at elevated temperatures and pressures to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of ®-Indan-1,5-diamine may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. Additionally, the purification of the product is achieved through crystallization or distillation techniques to obtain high-purity ®-Indan-1,5-diamine suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: ®-Indan-1,5-diamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can further modify the amino groups, leading to the formation of secondary or tertiary amines.

Substitution: The amino groups in ®-Indan-1,5-diamine can participate in nucleophilic substitution reactions with electrophiles, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Imines, nitriles.

Reduction: Secondary and tertiary amines.

Substitution: N-alkylated or N-acylated derivatives.

Wissenschaftliche Forschungsanwendungen

®-Indan-1,5-diamine has a wide range of applications in scientific research, including:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.

Industry: ®-Indan-1,5-diamine is utilized in the production of polymers, resins, and specialty chemicals due to its reactive amino groups.

Wirkmechanismus

The mechanism of action of ®-Indan-1,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino groups can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or modulation of enzymatic activity. Additionally, its chiral nature allows for selective binding to chiral centers in biological molecules, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

(S)-Indan-1,5-diamine: The enantiomer of ®-Indan-1,5-diamine, with similar chemical properties but different biological activities due to its opposite chirality.

Indan-1,2-diamine: A structural isomer with amino groups at different positions, leading to distinct reactivity and applications.

Indan-1,3-diamine: Another isomer with unique properties and uses in chemical synthesis.

Uniqueness: ®-Indan-1,5-diamine is unique due to its specific chiral configuration and the position of its amino groups, which confer distinct reactivity and selectivity in chemical reactions

Biologische Aktivität

(R)-Indan-1,5-diamine is a chiral compound that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article provides an in-depth analysis of the biological activity of this compound, including mechanisms of action, applications in medicinal chemistry, and comparisons with related compounds.

Chemical Structure and Properties

This compound features two amino groups positioned at the 1 and 5 positions of the indane ring. This configuration allows for significant interactions with biological targets through hydrogen bonding and ionic interactions, which can modulate enzymatic activity and influence various biochemical pathways.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The amino groups can form hydrogen bonds or ionic interactions with active sites, leading to either inhibition or modulation of enzymatic functions. For instance, it has been noted that this compound can act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation. This inhibition may increase neurotransmitter levels in the brain, presenting potential therapeutic benefits for neurological disorders.

Medicinal Chemistry

This compound is being explored for its potential as a pharmaceutical intermediate in drug development. Its ability to act as a chiral building block facilitates the synthesis of complex organic molecules with specific biological activities. Research has indicated that derivatives of this compound may exhibit antibacterial and antifungal properties, making them candidates for further development in treating infectious diseases .

Case Studies

- Antibacterial Activity : In a study examining various derivatives of indan-1,5-diamine, several compounds demonstrated significant antibacterial activity against human pathogens. The structure-activity relationship indicated that modifications to the amino groups could enhance efficacy against specific bacterial strains .

- Neuroprotective Effects : Research has shown that this compound derivatives may protect neuronal cells from oxidative stress by modulating antioxidant enzyme activity. This effect suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Comparative Analysis with Related Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| (S)-Indan-1,5-diamine | Enantiomer of (R)-Indan-1,5 | Different biological activities due to chirality |

| Indan-1,2-diamine | Amino groups at different positions | Distinct reactivity and applications |

| Indan-1,3-diamine | Another structural isomer | Unique properties and uses |

The comparison highlights how structural variations influence the biological activity of similar compounds. For example, while this compound exhibits specific enzyme inhibition characteristics, its enantiomer (S)-Indan-1,5-diamine shows differing effects on biological systems due to its opposite chirality .

Eigenschaften

IUPAC Name |

(1R)-2,3-dihydro-1H-indene-1,5-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,10-11H2/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCUCVFOTWGVOQ-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.